![molecular formula C14H23N3O3S B2574587 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one CAS No. 2415454-58-7](/img/structure/B2574587.png)
3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Thiomorpholine, coupling agent (e.g., DCC)
Reaction: The morpholinyl derivative is further reacted with thiomorpholine using a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Piperidin-2-one Core
Reagents: Piperidine, acetic anhydride
Conditions: Reflux in an inert atmosphere
Reaction: Piperidine is reacted with acetic anhydride to form piperidin-2-one.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form corresponding alcohols.
Substitution: The morpholine and thiomorpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The morpholine and thiomorpholine groups can form hydrogen bonds and other interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Morpholin-4-yl)ethyl]piperidin-2-one
- 3-[2-(Thiomorpholin-4-yl)ethyl]piperidin-2-one
- 3-[2-(Piperidin-4-yl)ethyl]piperidin-2-one
Uniqueness
3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one is unique due to the presence of both morpholine and thiomorpholine groups, which provide a distinct set of chemical properties and reactivity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c18-13-11(2-1-3-15-13)17-4-7-20-12(10-17)14(19)16-5-8-21-9-6-16/h11-12H,1-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHLLRVNHJKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
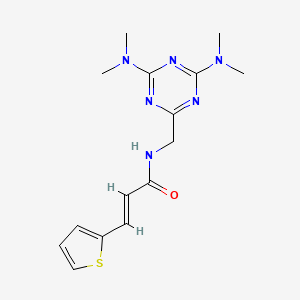
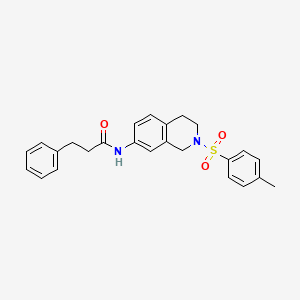

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)
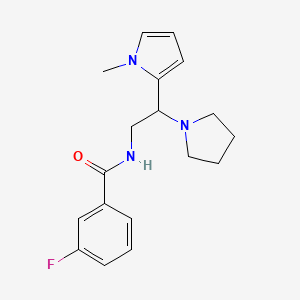

![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
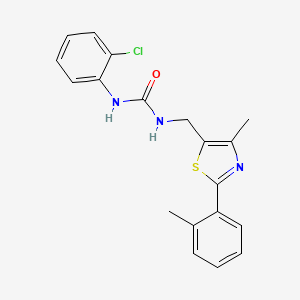
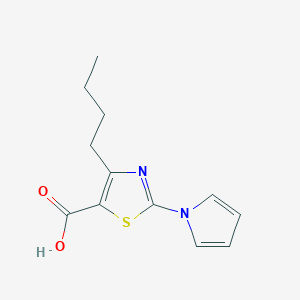
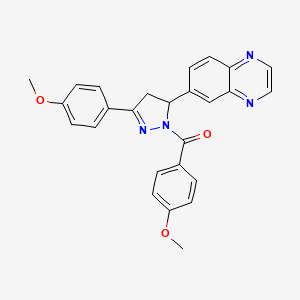
![Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate](/img/structure/B2574520.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2574524.png)
![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)
